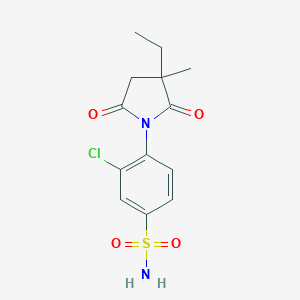
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide, also known as SUCNR1 agonist, is a chemical compound that has been widely used in scientific research. It is a potent agonist of the SUCNR1 receptor, which is a G protein-coupled receptor that is expressed in various tissues and organs in the human body.
Mechanism Of Action
The mechanism of action of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the activation of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation, the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor stimulates the phospholipase C (PLC) pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ levels activates various downstream signaling pathways that mediate the physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are diverse and depend on the tissue and cell type being studied. In general, 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation by 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide leads to the following effects:
- Stimulation of glucose uptake and metabolism in skeletal muscle and adipose tissue
- Inhibition of lipolysis in adipose tissue
- Stimulation of insulin secretion in pancreatic beta cells
- Stimulation of cytokine and chemokine production in immune cells
- Stimulation of angiogenesis and tumor growth in cancer cells
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- High potency and selectivity for the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various cell lines and animal models that express the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various biochemical and physiological assays to measure the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
The limitations of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- Limited information on the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Limited availability of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Limited understanding of the signaling pathways downstream of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
Future Directions
The future directions of research on 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are:
- Investigation of the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation on glucose metabolism, inflammation, and cancer progression
- Development of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Identification of the downstream signaling pathways that mediate the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Investigation of the potential therapeutic applications of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists in the treatment of metabolic disorders, inflammatory diseases, and cancer
Synthesis Methods
The synthesis method of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the reaction of 2-chloro-4-sulfamoylbenzoic acid with 2-ethyl-2-methylsuccinic anhydride in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified by recrystallization or column chromatography. The yield of the synthesis method is typically around 50-70%.
Scientific Research Applications
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has been widely used in scientific research as a selective agonist of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor. This receptor is involved in various physiological processes such as glucose metabolism, inflammation, and immune response. Therefore, the use of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists such as 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has potential therapeutic applications in the treatment of metabolic disorders, inflammatory diseases, and cancer.
properties
CAS RN |
17100-94-6 |
|---|---|
Product Name |
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide |
Molecular Formula |
C13H15ClN2O4S |
Molecular Weight |
330.79 g/mol |
IUPAC Name |
3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)10-5-4-8(6-9(10)14)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
InChI Key |
HTLAEUIMUGFLOB-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



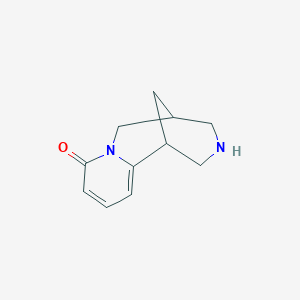
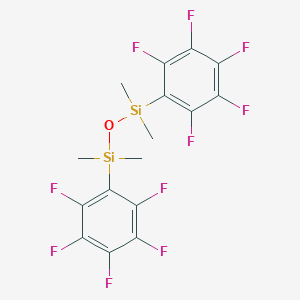
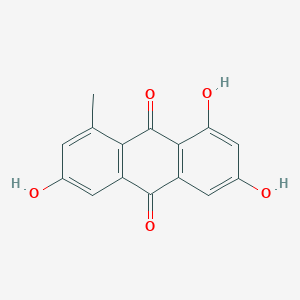
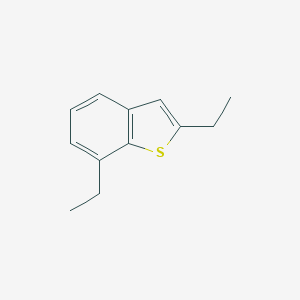
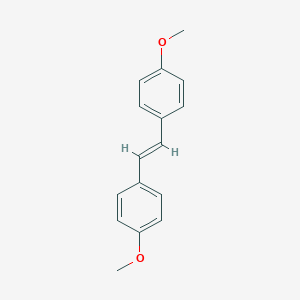
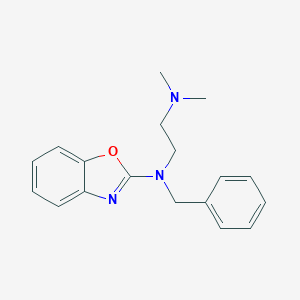
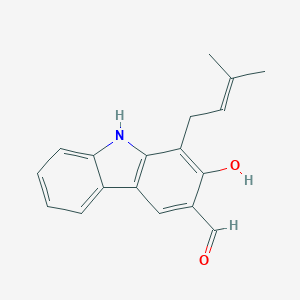
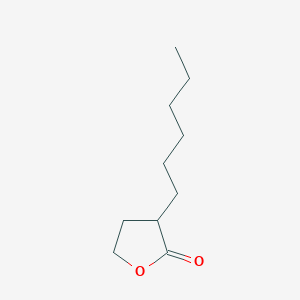
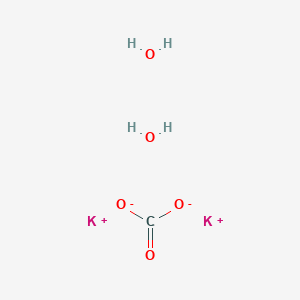
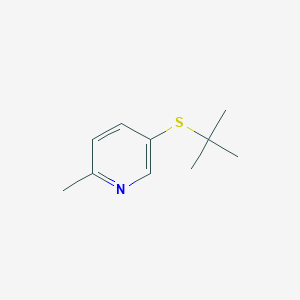
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
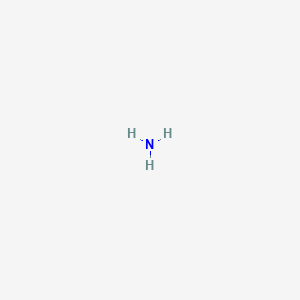
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
